Pyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
Pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Pyrido[2,3-b]pyrazin-3(4H)-one is a novel compound that has been synthesized for various applications. It has been utilized in the development of high-performance oleds and in electrochemical DNA sensing , suggesting potential interactions with these systems.
Mode of Action
It has been shown to exhibit a wide range of emissions spanning the entire visible region from blue to red when used in oleds . This suggests that the compound interacts with its targets to produce light emissions of various wavelengths.
Biochemical Pathways
Its use in oleds and electrochemical dna sensing suggests that it may interact with pathways related to light emission and dna interaction .
Result of Action
Its use in oleds suggests that it may have effects on light emission at the molecular level .
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-b]pyrazin-3(4H)-one has been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity
Cellular Effects
Its use in electrochemical DNA sensing suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have remarkable NLO response, suggesting that it may interact with biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated ring systems.
Substitution: Substituted derivatives with various functional groups attached to the ring system.
Scientific Research Applications
Pyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of materials with unique electronic and optical properties, such as nonlinear optical materials and electrochemical sensors.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but differing in the oxidation state of the nitrogen atoms.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, but with a different arrangement of nitrogen atoms.
Quinoxaline: A compound with a similar fused ring system but with different electronic properties.
Uniqueness: Pyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific ring fusion and the presence of a lactam (cyclic amide) group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4H-pyrido[2,3-b]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJJEQQMLOQOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between quinoxalinone and pyrido[2,3-b]pyrazinone derivatives, and how do these differences influence their synthesis via the Hinsberg reaction?
A1: Quinoxalinone and pyrido[2,3-b]pyrazinone derivatives share a similar core structure but differ in the presence of a nitrogen atom in the pyridine ring of the latter. This difference significantly impacts their regioselective synthesis via the Hinsberg reaction. []
Q2: What are the potential applications of pyrido[2,3-b]pyrazin-3(4H)-one derivatives in medicinal chemistry?
A2: this compound derivatives have shown promise as aldose reductase inhibitors with antioxidant activity. [] This suggests their potential use in developing treatments for diabetic complications associated with elevated aldose reductase activity. Further research is needed to explore their efficacy and safety profiles.
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